4-Isopropoxyphenylboronic acid

Descripción general

Descripción

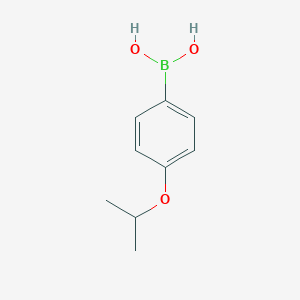

4-Isopropoxyphenylboronic acid, also known as 4-(1-Methylethoxy)phenylboronic acid, is an organic compound with the molecular formula C9H13BO3. It is a boronic acid derivative that features a phenyl ring substituted with an isopropoxy group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Isopropoxyphenylboronic acid can be synthesized through various methods. One common approach involves the palladium-catalyzed borylation of aryl halides. In this method, an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base to form the boronic acid . Another method involves the direct borylation of aromatic compounds using boron reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most widely utilized application of 4-isopropoxyphenylboronic acid. It enables the formation of carbon-carbon bonds between aryl boronic acids and aryl halides or triflates. Key findings include:

Reaction Conditions and Catalysts

| Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| PdCl₂(dppf) | Et₃N | THF | 85–92 | |

| NiCl₂(dppp)/dppf | Zn powder | DMF | 78–88 | |

| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 90–95 |

-

The Pd-catalyzed system achieves high yields with functional group tolerance (e.g., nitro, carbonyl, cyano groups) .

-

Nickel catalysts, combined with Zn reductants, enable efficient borylation of aryl sulfonates at reduced reaction times (1–3 hours) .

Photoinduced Borylation Reactions

A novel method employs 2-naphthol as a mediator for light-driven borylation of aryl halides:

-

Mechanism : A halogen-bonding complex between aryl halides and 2-naphthol facilitates electron transfer under UV light, generating aryl radicals that react with boronates .

-

Scope : Compatible with electron-deficient and sterically hindered substrates.

Key Data

| Substrate | Light Source | Reaction Time | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | UV (365 nm) | 6 hours | 82 |

| 2-Iodonaphthalene | UV (365 nm) | 8 hours | 75 |

Grignard-Mediated Boronate Formation

Grignard reagents react with pinacolborane to form boronate esters, which can be hydrolyzed to this compound:

-

Yield : 85–94% for aryl and heteroaryl Grignard reagents.

Example Reaction

Defluoroborylation of Aryl Fluorides

Palladium- or iron-catalyzed systems enable direct borylation of inert C–F bonds:

-

Functional Group Tolerance : Amines, trifluoromethyl, and alkoxy groups.

Performance Metrics

| Substrate | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| 4-Fluoroanisole | Pd | 100°C | 88 |

| 2-Fluoropyridine | Fe | 120°C | 72 |

Nickel-Catalyzed Borylation of Aryl Sulfonates

Aryl mesylates and tosylates undergo borylation using NiCl₂(dppp)/dppf catalysts:

-

Scope : Effective for ortho-, meta-, and para-substituted arenes.

Comparative Yields

| Substrate | Reaction Time | Yield (%) |

|---|---|---|

| 4-Toluenesulfonate | 1.5 hours | 86 |

| 2-Naphthylmesylate | 2 hours | 81 |

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Isopropoxyphenylboronic acid is primarily known for its role in Suzuki cross-coupling reactions , which are fundamental in synthesizing biaryl compounds. These reactions allow for the formation of carbon-carbon bonds, making this compound essential in organic chemistry.

Case Study: Synthesis of Heterocyclic Compounds

A study demonstrated the use of this compound in synthesizing a series of heterocyclic compounds, which showed promising activity as arenavirus entry inhibitors. The compound was utilized under Suzuki coupling conditions, leading to the development of new pharmacologically active substances with low nanomolar activity against various viral strains .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent. Its boronic acid functionality allows it to interact with biological molecules effectively.

Neuroprotective Agents

Research has indicated that derivatives of this compound can inhibit specific kinases involved in neurodegenerative diseases. For example, compounds targeting the MAP4K family have shown neuroprotective effects against ER-stress-mediated degeneration in human motor neurons . This highlights the potential application of this compound derivatives in developing treatments for conditions like ALS.

Material Science

The self-healing properties of materials incorporating boronic acids have gained attention in material science. This compound can be used to create self-healing polymers through dynamic covalent bonding, which allows for the repair of material defects without external intervention.

Self-Healing Polymers

A study reported that boronic ester crystals formed from this compound could heal themselves after being damaged, demonstrating an initial healing efficiency of up to 67% . This property is particularly useful in applications where durability and longevity are critical.

Biological Applications

Due to its biochemical properties, this compound is also explored as a biochemical reagent in life sciences research. It can serve as a probe for studying biological processes involving carbohydrates and proteins due to its ability to form reversible complexes with diols.

Enzyme Inhibition Studies

The compound has been studied for its inhibitory effects on proteases, which are enzymes that play significant roles in various biological functions and disease mechanisms. Modifications to its structure have shown enhanced inhibitory effects, making it a candidate for further research in therapeutic applications.

Mecanismo De Acción

The mechanism of action of 4-Isopropoxyphenylboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, it participates in the transmetalation step, where the boronic acid transfers its organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds . This mechanism is crucial for the synthesis of biaryl compounds and other complex organic molecules .

Comparación Con Compuestos Similares

- 4-Isopropylphenylboronic acid

- 4-Cyanophenylboronic acid

- 4-Acetylphenylboronic acid

- 4-Methoxyphenylboronic acid

Uniqueness: 4-Isopropoxyphenylboronic acid is unique due to its isopropoxy substituent, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where the isopropoxy group can provide steric or electronic effects .

Actividad Biológica

4-Isopropoxyphenylboronic acid (CAS Number: 153624-46-5) is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is primarily noted for its role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules. Its biological significance extends beyond synthetic utility, as it has been investigated for potential therapeutic applications, particularly in the development of inhibitors targeting various biological pathways.

- Molecular Formula : C₉H₁₃BO₃

- Molecular Weight : 180.01 g/mol

- Melting Point : 150-154 °C

- Boiling Point : 321.9 °C at 760 mmHg

- Density : 1.1 g/cm³

- LogP (octanol-water partition coefficient) : 2.38, indicating moderate lipophilicity which is crucial for biological activity.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with hydroxyl groups on various biological targets, including enzymes and receptors. This interaction is significant in the context of drug design, especially for compounds aimed at modulating enzymatic activity or receptor signaling.

Key Mechanisms:

- Nucleophilic Addition : Boronic acids can undergo nucleophilic addition reactions with water, leading to the formation of hydrates that can interact with biological systems.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by covalently modifying active sites, which can be leveraged in drug development.

Synthesis of Bioactive Compounds

This compound serves as a crucial building block in the synthesis of various biologically active molecules. It has been utilized in the development of:

- Kinase Inhibitors : Targeting specific kinases involved in cancer and other diseases.

- Antiviral Agents : Notably, studies have demonstrated its effectiveness as a component in the synthesis of broad-spectrum arenavirus entry inhibitors .

Case Studies

-

Arenavirus Entry Inhibitors :

A study explored the structure-activity relationship (SAR) of compounds derived from this compound, demonstrating that modifications to the phenyl group significantly impacted antiviral potency against pseudotyped viruses. Compounds with this substituent exhibited low nanomolar activity, highlighting its potential as a therapeutic agent against viral infections . -

Synthesis of Glyco-Porphyrin Derivatives :

Research indicated that this compound was integral in synthesizing glyco-porphyrin derivatives with notable in vitro photo-cytotoxicity, suggesting applications in photodynamic therapy .

Comparative Data Table

| Compound | Activity | EC50 (nM) | Notes |

|---|---|---|---|

| This compound | Arenavirus Entry Inhibitor | ≤8 | Broad-spectrum activity |

| Glyco-Porphyrin Derivative | Photo-cytotoxicity | N/A | Potential use in photodynamic therapy |

| Kinase Inhibitor Derivative | Cancer Treatment | N/A | Targeted inhibition |

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of boronic acids suggest good absorption and distribution due to their small size and polarity. However, safety considerations are paramount:

- Toxicity : Harmful if swallowed; causes skin and eye irritation.

- Protective Measures : Use appropriate personal protective equipment (PPE) when handling.

Future Directions

Research into the biological activities of boron-containing compounds like this compound is still evolving. Future studies may focus on:

- Enhancing selectivity and potency through structural modifications.

- Expanding applications in targeted drug delivery systems.

Propiedades

IUPAC Name |

(4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUHQADBFQRIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395202 | |

| Record name | 4-Isopropoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153624-46-5 | |

| Record name | 4-Isopropoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isopropoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.